REACTION_SMILES
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[Br:6][CH2:7][c:8]1[cH:9][cH:10][c:11](-[c:14]2[c:15](-[c:20]3[n:21][n:22][n:23][n:24]3[C:25]([c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)([c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)[c:38]3[cH:39][cH:40][cH:41][cH:42][cH:43]3)[cH:16][cH:17][cH:18][cH:19]2)[cH:12][cH:13]1.[CH2:44]([CH2:45][CH2:46][CH3:47])[c:48]1[n:49][c:50]([Cl:55])[c:51]([CH:53]=[O:54])[nH:52]1.[CH3:62][CH2:63][O:64][C:65]([CH3:66])=[O:67].[K+:56].[K+:57].[O-:58][C:59]([O-:60])=[O:61].[O:1]=[CH:2][N:3]([CH3:4])[CH3:5]>>[CH2:7]([c:8]1[cH:9][cH:10][c:11](-[c:14]2[c:15](-[c:20]3[n:21][n:22][n:23][n:24]3[C:25]([c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)([c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)[c:38]3[cH:39][cH:40][cH:41][cH:42][cH:43]3)[cH:16][cH:17][cH:18][cH:19]2)[cH:12][cH:13]1)[n:52]1[c:48]([CH2:44][CH2:45][CH2:46][CH3:47])[n:49][c:50]([Cl:55])[c:51]1[CH:53]=[O:54]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(-c2ccccc2-c2nnnn2C(c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1nc(Cl)c(C=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCCCc1nc(Cl)c(C=O)n1Cc1ccc(-c2ccccc2-c2nnnn2C(c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |